molecular formula C17H18N2O5 B5819196 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide

4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide

Cat. No.: B5819196
M. Wt: 330.33 g/mol
InChI Key: LIFBLLGUIDFGMX-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, methoxy groups at the 4- and 5-positions of the benzene ring, and a 4-methylbenzylamide substituent.

Properties

IUPAC Name

4,5-dimethoxy-N-[(4-methylphenyl)methyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-4-6-12(7-5-11)10-18-17(20)13-8-15(23-2)16(24-3)9-14(13)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFBLLGUIDFGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4,5-dimethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2 position.

    Benzylation: The nitrated product is then subjected to benzylation using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Reduction: 4,5-dimethoxy-N-(4-methylbenzyl)-2-aminobenzamide.

    Substitution: Products depend on the nucleophile used, such as 4,5-dihydroxy-N-(4-methylbenzyl)-2-nitrobenzamide if hydroxide is the nucleophile.

Scientific Research Applications

4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target Compound) C₁₇H₁₈N₂O₅ ~346.34 - 4,5-Dimethoxy
- 2-Nitro
- N-(4-methylbenzyl)
Expected moderate solubility in polar solvents due to nitro and methoxy groups.
N-(4-Chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide C₁₉H₁₉ClN₂O₇ ~414.82 - 4-Chloro on phenyl ring
- 2,5-Dimethoxy
- 2-Nitro
Enhanced electron-withdrawing effects from chloro group; potential stability in acidic conditions.
4,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide C₁₅H₁₈N₄O₅S 366.39 - Thiadiazole ring
- 2-Methylpropyl chain
Increased polarity due to thiadiazole; potential for hydrogen bonding interactions.
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ ~275.73 - 4-Chlorophenyl
- 2-Methoxy
- 4-Methyl
Lower molecular weight; reduced steric hindrance compared to nitrobenzamides.
Key Observations:

The thiadiazole substituent in introduces sulfur and nitrogen heteroatoms, which may improve solubility in aqueous media and enable coordination with metal ions . Methoxy vs. Nitro Groups: Methoxy groups donate electron density, while nitro groups withdraw it, creating a polarized aromatic system in the target compound. This polarity may influence binding affinity in biological systems .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~346 g/mol) is intermediate among the analogues, suggesting balanced lipophilicity for membrane permeability. Thiadiazole-containing derivatives (e.g., ) exhibit higher polarity, favoring aqueous solubility .

Biological Activity

4,5-Dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide is a benzamide derivative that has garnered attention for its potential biological activity. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O5\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{5}

This structure includes two methoxy groups, a nitro group, and a benzyl moiety, which are critical for its biological properties.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated cytotoxic effects against breast cancer and leukemia cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests a possible therapeutic application in inflammatory diseases .
  • Antioxidant Activity : The presence of methoxy groups in the structure is associated with antioxidant properties, which may help in mitigating oxidative stress in cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is believed to act through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It potentially modulates key signaling pathways related to cell survival and apoptosis.

Case Study 1: Antitumor Activity

In a study published in Acta Crystallographica, researchers evaluated the antitumor effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could induce apoptosis in cancer cells through caspase activation .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its efficacy in reducing inflammation .

Data Summary

Activity Effect Reference
AntitumorInhibits proliferation of MCF-7 cells
Anti-inflammatoryReduces TNF-α and IL-6 levels
AntioxidantScavenges free radicals

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